Oleyl stearate
Overview
Description
Oleyl stearate is a compound that can be understood as a derivative or combination of oleic acid and stearic acid. Oleic acid is a monounsaturated fatty acid that is abundant in various natural oils, while stearic acid is a saturated fatty acid commonly found in animal and vegetable fats. The combination of these two fatty acids likely results in a molecule with unique physical and chemical properties, which may be useful in various applications, such as in the formation of oleogels or as part of lipid membranes.
Synthesis Analysis
The synthesis of oleyl stearate could potentially involve the esterification of oleic acid with stearic acid. This process might be catalyzed by an acid or base, or possibly by an enzyme. In the context of the provided papers, there is a mention of the ring-opening of epoxidized oleochemicals using stearates, which suggests that stearates can be involved in chemical reactions that modify the structure of oleochemicals, potentially leading to the formation of compounds like oleyl stearate .
Molecular Structure Analysis
The molecular structure of oleyl stearate would be expected to exhibit characteristics of both oleic and stearic acids. Oleic acid has a kink in its structure due to the presence of a double bond, which affects the packing of molecules and the behavior of lipid membranes . Stearic acid, being saturated, has a straight chain that allows for tight packing. The combination of these two structures in oleyl stearate would result in a molecule with both a kinked and a straight section, which could influence its behavior in biological systems and materials science.
Chemical Reactions Analysis
Oleyl stearate, as a fatty acid derivative, may participate in various chemical reactions. It could be incorporated into triglycerides or phospholipids, or it could undergo further chemical modifications such as hydrogenation or oxidation. The presence of a double bond in the oleic acid moiety provides a site for potential chemical reactions, such as epoxidation or further unsaturation .
Physical and Chemical Properties Analysis
The physical and chemical properties of oleyl stearate would be influenced by the properties of both oleic and stearic acids. For instance, oleic acid's ability to alter the structural properties of phosphatidylethanolamine membranes suggests that oleyl stearate could also interact with lipid membranes, potentially affecting their phase behavior and structural characteristics . The presence of stearic acid could contribute to the solid fat content and mechanical strength of oleogels, as seen in studies involving stearic acid-based oleogels . Additionally, the polymorphism observed in diacylglycerols containing stearic and oleic acids indicates that oleyl stearate may exhibit complex behavior in terms of its phase transitions and stability .
Scientific Research Applications
Application in Biogrease and Thermoplastic Synthesis
Oleyl stearate has been utilized in the synthesis of biogrease and thermoplastics. In a study, magnesium stearate was used as a catalyst for the ring-opening of epoxidized methyl oleate. This process led to the development of biogrease and thermoplastics using epoxidized soybean oil and magnesium stearate. The study highlighted the role of magnesium stearate in increasing viscosity and contributing to thermoplastic behavior (Ahn, Kraft, & Sun, 2012).
Application in Nanoemulsions
Oleyl stearate has shown potential in the formulation of nanoemulsions. A study investigated the construction of pseudo-ternary phase diagrams for oleyl stearate with surfactants and piroxicam, indicating its applications in cosmetic and pharmaceutical formulations. The research demonstrated the need for energy input to produce nano-sized range particles in these systems (Mat Hadzir et al., 2013).
Application in Hydrogenation Processes
In another study, oleyl stearate was a subject of interest in the hydrogenation of methyl oleate to oleyl alcohol. The research explored the use of a CoSn/ZnO catalyst in the hydrogenation process, demonstrating the reduction of heavy esters like oleyl stearate. This highlights its role in chemical processes and industrial applications (Vigier, Pouilloux, & Barrault, 2012).
Application in Fatty Acid Metabolism
Research on stearic acid, a component of oleyl stearate, reveals its role in fatty acid metabolism. Stearic acid is known for its poor substrate ability in triglyceride synthesis and its conversion to oleic acid via stearoyl-CoA desaturase. This enzyme is significant in lipid metabolism and obesity treatment (Sampath & Ntambi, 2005).
Safety And Hazards
Future Directions
Fatty acid esters like Oleyl Stearate have potential applications in cosmetic and pharmaceutical formulations due to their excellent wetting behavior at interfaces and a non-greasy feeling when applied on the skin surfaces . They can be used in the formulation of cosmetics and pharmaceutical products such as creams, lotions, balms, and lipsticks .
properties
IUPAC Name |
[(Z)-octadec-9-enyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-35H2,1-2H3/b19-17- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDZACXIVKPEAI-ZPHPHTNESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H70O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80884981 | |
Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
534.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Oleyl stearate | |
CAS RN |
17673-50-6 | |
Record name | Oleyl stearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17673-50-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 9-octadecenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017673506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octadecanoic acid, (9Z)-9-octadecen-1-yl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80884981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (Z)-octadec-9-enyl stearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.850 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OLEYL STEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5E6VT6I0E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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